Benzenesulfonic acid, tridecyl-
CAS No.: 59599-57-4
Cat. No.: VC18968094
Molecular Formula: C19H32O3S
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59599-57-4 |
|---|---|
| Molecular Formula | C19H32O3S |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | 4-tridecylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22) |
| Standard InChI Key | ANZWOARUBDXLMN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
Benzenesulfonic acid, tridecyl- has the molecular formula C₁₉H₃₂O₃S and a molecular weight of 340.5 g/mol. The IUPAC name is 4-tridecylbenzenesulfonic acid, reflecting the substitution pattern where the sulfonic acid group occupies the para position relative to the tridecyl chain.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 25496-01-9 | |
| Molecular Formula | C₁₉H₃₂O₃S | |
| SMILES | CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |
| InChI Key | ANZWOARUBDXLMN-UHFFFAOYSA-N |
Salts and Derivatives
Benzenesulfonic acid, tridecyl- forms salts with cations such as sodium (CAS No. 26248-24-8) and triethanolamine (CAS No. 61886-59-7) . These derivatives enhance solubility and stability in formulations:
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Sodium tridecylbenzenesulfonate: Ionic surfactant with improved water solubility.
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Triethanolamine tridecylbenzenesulfonate: Non-ionic surfactant used in cosmetics .
Synthesis and Industrial Production
Synthesis Pathways
The compound is synthesized via Friedel-Crafts alkylation followed by sulfonation:
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Alkylation: Benzene reacts with 1-tridecene in the presence of AlCl₃ to form tridecylbenzene.
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Sulfonation: Tridecylbenzene is treated with concentrated sulfuric acid (H₂SO₄) at 40–50°C to introduce the sulfonic acid group.
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Benzene, 1-tridecene, AlCl₃, 80°C | 85–90% |
| Sulfonation | H₂SO₄, 40–50°C, 4 h | 75–80% |
Industrial Scale-Up
Manufacturers optimize sulfonation using falling-film reactors to control exothermic reactions and minimize byproducts like sulfones. Post-synthesis neutralization with NaOH or triethanolamine produces salt forms tailored for specific applications .
Physicochemical Properties
Solubility and Stability
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Water Solubility: Low for the free acid (0.1 g/L at 25°C) but increases significantly in salt forms (e.g., sodium salt: 50 g/L).
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Thermal Stability: Stable up to 200°C; decomposes above 250°C via desulfonation .
Surface Activity
The compound reduces water’s surface tension to 32 mN/m at 0.1% concentration, comparable to sodium dodecylbenzenesulfonate . Critical micelle concentration (CMC) is 0.8 mM in aqueous solutions .
Applications and Industrial Uses
Surfactant in Detergents
Benzenesulfonic acid, tridecyl- and its salts are used in:
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Laundry detergents: Enhances soil removal by emulsifying oils .
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Industrial cleaners: Degreases machinery in automotive and aerospace sectors.
Cosmetics and Personal Care
Triethanolamine tridecylbenzenesulfonate (CAS No. 61886-59-7) is approved by the Cosmetic Ingredient Review (CIR) as a cleansing agent in shampoos and facial cleansers .
Agricultural Formulations
The sodium salt acts as a wetting agent in pesticides, improving spray coverage on hydrophobic plant surfaces .
Regulatory Status
U.S. EPA Regulations
The compound’s salts (e.g., sodium, ammonium) are exempt from tolerance requirements under 40 CFR 180.910 when used as inert ingredients in pesticides .
Recent Research Developments
Green Synthesis Methods
A 2024 study demonstrated enzyme-catalyzed sulfonation using aryl sulfotransferases, achieving 90% yield with reduced waste.
Biomedical Applications
Preliminary research explores sodium tridecylbenzenesulfonate as a drug delivery enhancer for hydrophobic pharmaceuticals.
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